molecular formula C12H14N2O B2729090 6-(Dimethylamino)-2-methylquinolin-4-ol CAS No. 91566-30-2

6-(Dimethylamino)-2-methylquinolin-4-ol

Cat. No.: B2729090
CAS No.: 91566-30-2
M. Wt: 202.257
InChI Key: XAWXYXWRJBIQPZ-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Proton Sponge Analogues

The derivatives of benzo[h]quinoline, including structures similar to 6-(Dimethylamino)-2-methylquinolin-4-ol, have been examined for their unique basicity and ability to form chelated monocations. These compounds exhibit yellow color and luminescence in the visible region, distinguishing them from their colorless counterparts. Their classification as either proton sponges or pseudo-proton sponges is based on the kinetic activity of their neutral nitrogen organic bases, revealing insights into strong base chemistry and potential applications in fluorescent probes and materials science (Pozharskii et al., 2016).

Anticancer and Apoptosis Inducing Properties

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to this compound, demonstrates potent apoptosis-inducing abilities, showcasing high efficacy in breast and other cancer models. Its excellent penetration across the blood-brain barrier suggests potential for treating brain tumors and elucidates the role of such compounds in developing new anticancer therapeutics (Sirisoma et al., 2009).

Nonlinear Optical and Related Properties

Research on dipolar cations derived from the julolidinyl and N-methylquinolinium groups, similar to this compound, reveals significant insights into their use in nonlinear optical applications. The study indicates a broad correlation between electron acceptor strength and the degree of bond length alternation, suggesting these compounds' suitability for developing advanced optical materials with enhanced hyperpolarizability (Coe et al., 2009).

Molecular Logic Switches and Photophysics

6-Amino-substituted derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show properties such as solvatochromism, acidochromism, and solid-state fluorescence, which can be harnessed for creating molecular logic switches. This highlights the potential of compounds like this compound in the development of molecular electronics and photonics (Uchacz et al., 2016).

Alzheimer's Disease Research

A second-generation 8‐OH quinoline compound targeting amyloid β in Alzheimer's disease, showcasing the broader research interest in quinoline derivatives for therapeutic applications against neurodegenerative diseases. This underscores the importance of studying compounds like this compound for their potential roles in medical research and drug development (Villemagne et al., 2017).

Properties

IUPAC Name

6-(dimethylamino)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-6-12(15)10-7-9(14(2)3)4-5-11(10)13-8/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWXYXWRJBIQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91566-30-2
Record name 91566-30-2
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